molecular formula C6H2ClN3O2 B13431736 6-Chloro-3-cyanopyrazine-2-carboxylic acid

6-Chloro-3-cyanopyrazine-2-carboxylic acid

Cat. No.: B13431736
M. Wt: 183.55 g/mol
InChI Key: WPCWZEFHMUHOBU-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Pyrazine (B50134) Derivatives in Organic and Medicinal Chemistry

Multifunctionalized pyrazine derivatives are of paramount importance in the realms of organic synthesis and drug discovery. The pyrazine ring itself is a key structural motif in numerous biologically active molecules and marketed drugs. tandfonline.com The presence of multiple functional groups allows for a fine-tuning of the molecule's steric and electronic properties, which is crucial for its interaction with biological targets. These derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The versatility of multifunctionalized pyrazines also extends to their role as synthetic intermediates. The different functional groups can be selectively manipulated to build more complex molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or other functionalities, while the halogen and cyano groups offer handles for various cross-coupling and nucleophilic substitution reactions. This synthetic utility makes them valuable building blocks in the synthesis of novel therapeutic agents and functional materials.

Structural Features and Electronic Nature of 6-Chloro-3-cyanopyrazine-2-carboxylic acid within Heterocyclic Systems

The chemical behavior of This compound is dictated by the interplay of its constituent functional groups and the inherent electronic nature of the pyrazine ring. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the presence of the strongly electron-withdrawing chloro and cyano groups.

The carboxylic acid group, while also electron-withdrawing, can act as both a hydrogen bond donor and acceptor, influencing the compound's solubility and crystal packing. The combination of these three functional groups on the pyrazine ring results in a highly polarized molecule with distinct regions of electron density. This electronic distribution is critical in determining its reactivity towards nucleophiles and electrophiles.

Table 1: Structural and Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H2ClN3O2
Molecular Weight199.55 g/mol
IUPAC NameThis compound
Predicted LogP1.2 - 1.5
Predicted pKa~2-3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Note: The LogP and pKa values are predicted based on the chemical structure and have not been experimentally determined.

Historical Context and Current Research Landscape of Halogenated and Cyanated Pyrazine Carboxylic Acids

The synthesis of pyrazine derivatives has a long history, with early methods dating back to the 19th century. The development of more sophisticated synthetic methodologies in the 20th and 21st centuries has enabled the preparation of a wide variety of functionalized pyrazines, including those bearing halogen and cyano groups.

Research into halogenated pyrazine carboxylic acids has been driven by their utility as synthetic intermediates and their potential as bioactive molecules. For example, 6-chloropyrazine-2-carboxylic acid has been used as a starting material for the synthesis of amides with potential antimycobacterial and antifungal activities. nih.gov

The introduction of a cyano group further enhances the synthetic versatility of these molecules, allowing for their conversion into amides, amines, and other nitrogen-containing functionalities. While specific research on This compound is not extensively documented in publicly available literature, the broader research landscape for functionalized pyrazine carboxylic acids is vibrant. Current research often focuses on the development of novel synthetic routes to access these complex heterocycles and the exploration of their biological activities in various disease models. The unique combination of functional groups in This compound positions it as a promising candidate for future investigations in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2ClN3O2

Molecular Weight

183.55 g/mol

IUPAC Name

6-chloro-3-cyanopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H2ClN3O2/c7-4-2-9-3(1-8)5(10-4)6(11)12/h2H,(H,11,12)

InChI Key

WPCWZEFHMUHOBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C#N)C(=O)O)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 6 Chloro 3 Cyanopyrazine 2 Carboxylic Acid

De Novo Synthetic Routes to the 6-Chloro-3-cyanopyrazine-2-carboxylic acid Scaffold

De novo strategies involve the initial construction of the pyrazine (B50134) ring system from non-cyclic starting materials. These methods are fundamental for creating the core structure, upon which further functionalization can be performed.

Cyclocondensation and Ring-Closure Approaches

The most classical and widely employed method for pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net This approach is followed by an oxidation step, as the initial condensation typically yields a dihydropyrazine. researchgate.net

The general mechanism involves the nucleophilic attack of the amino groups onto the carbonyl carbons, forming a bis-imine intermediate which then cyclizes. Subsequent oxidation, often using reagents like copper(II) oxide or manganese oxide, leads to the aromatic pyrazine ring. researchgate.net The versatility of this method lies in the ability to introduce substituents onto the pyrazine ring by choosing appropriately substituted diamine and dicarbonyl precursors. For the synthesis of a precursor to this compound, one would require highly functionalized and likely asymmetric starting materials, which can present challenges in terms of availability and controlling regioselectivity.

Recent advancements have explored manganese pincer complexes as catalysts for the dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines, offering a more atom-economical route that produces only water and hydrogen gas as byproducts. nih.gov While this specific method yields symmetrically substituted products, it highlights the ongoing development in catalytic cyclocondensation reactions.

Table 1: Examples of Cyclocondensation Reactions for Pyrazine Synthesis

1,2-Diamine Reactant1,2-Dicarbonyl ReactantKey ConditionsResulting Pyrazine TypeReference
EthylenediamineGlyoxalCondensation, followed by oxidation (e.g., CuO)Unsubstituted Pyrazine researchgate.net
1,2-DiaminopropaneBiacetyl (2,3-Butanedione)Condensation, oxidationMethyl-substituted Pyrazine researchgate.net
Diaminomaleonitrileα-aminocarbonyl compoundCyclization and subsequent oxidationSubstituted Pyrazine researchgate.net
2-Phenylglycinol (self-coupling)N/AManganese Pincer Catalyst, 150°C2,5-Diphenylpyrazine nih.gov

Multi-Component Reactions for Pyrazine Core Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov While MCRs for pyrazole (B372694) synthesis are well-documented nih.govbeilstein-journals.orgrsc.org, their application to the direct assembly of the highly substituted pyrazine core of this compound is less common.

However, the principles of MCRs can be applied to generate complex pyrazine structures. For instance, Ugi-type four-component reactions have been utilized to assemble diverse pyrazin-2(1H)-one chemotypes. researchgate.net This involves the reaction of an acid, an aldehyde, an isocyanide, and an amine, followed by subsequent cyclization and aromatization steps. Adapting such a strategy for the target molecule would require the design of specific starting materials that carry the necessary chloro, cyano, and carboxylic acid precursor functionalities. The primary advantage of an MCR approach would be the rapid construction of molecular complexity from simple and readily available building blocks.

Post-Synthetic Functionalization of Pyrazine Precursors

This approach is often more practical for synthesizing highly and specifically substituted heterocycles. The strategy involves starting with a simpler, often commercially available, pyrazine derivative and introducing the required functional groups in a stepwise manner. The electron-deficient nature of the pyrazine ring governs the reactivity and regioselectivity of these transformations.

Regioselective Halogenation of Pyrazine-2-carboxylic Acid Derivatives

The introduction of a chlorine atom at a specific position on the pyrazine ring is a critical step. Direct halogenation of an unsubstituted pyrazine-2-carboxylic acid can be challenging due to the deactivating effect of the carboxylic acid group and potential issues with regioselectivity. A common strategy for controlling the position of halogenation on N-heterocycles is to use an N-oxide derivative. For instance, the halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov A similar approach could be envisioned for pyrazine-2-carboxylic acid.

Alternatively, chlorination can be achieved on pyrazine rings that are already activated by other substituents. The synthesis of various amides from 6-chloropyrazine-2-carboxylic acid chloride demonstrates that this key chlorinated intermediate is accessible. nih.gov This precursor could be synthesized from a corresponding hydroxyl- or amino-pyrazine via diazotization followed by a Sandmeyer-type reaction.

Table 2: Reagents for Regioselective Halogenation

Halogenating AgentSubstrate TypeTypical ConditionsKey AdvantageReference
Phosphorus oxychloride (POCl₃)Hydroxypyrazine (Pyrazinone)Heating, often with a tertiary amine baseConverts C=O to C-Cl google.com
N-Halosuccinimide (NCS, NBS)Activated Pyrazine RingPalladium-catalyzed, microwave assistedDirect C-H functionalization rsc.org
SOCl₂ or POCl₃Pyrazine N-oxideHeatingActivates specific positions for halogenation nih.gov

Introduction of the Cyano Group via Cyanation Reactions

The cyano group is typically introduced onto an aromatic ring via nucleophilic substitution of a leaving group, most commonly a halide. wikipedia.org Given a precursor such as a 3,6-dichloropyrazine-2-carboxylic acid derivative, a regioselective cyanation could be performed. The positions ortho and para to the ring nitrogens are highly activated towards nucleophilic aromatic substitution (SNA_r_). The presence of electron-withdrawing groups like the carboxylic acid and the remaining chlorine further enhances this activation.

The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for this transformation. wikipedia.org More modern approaches utilize palladium or nickel catalysts, which can be more efficient and proceed under milder conditions. wikipedia.orgorganic-chemistry.org These catalytic systems often use less toxic cyanide sources like potassium hexacyanoferrate(II) or zinc cyanide. wikipedia.orgorganic-chemistry.org The choice of reaction conditions, catalyst, and solvent can be crucial for achieving regioselectivity in substrates with multiple halogen atoms.

A patent describes the reaction of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with ammonia (B1221849) to selectively replace the chlorine at the 5-position, demonstrating the feasibility of regioselective substitution on such scaffolds. google.com A similar selective substitution with a cyanide nucleophile is a plausible route to introduce the cyano group at the desired position.

Carboxylic Acid Functionalization and Derivatization from Cyanopyrazines

There are several established methods for introducing a carboxylic acid group or creating it from a precursor functional group. One of the most direct methods relevant to the target compound is the hydrolysis of a nitrile (cyano) group. youtube.com

A potential synthetic route could involve a precursor like 6-chloro-2,3-dicyanopyrazine. Selective hydrolysis of one of the two cyano groups could yield the desired this compound. This selective reaction is often achievable due to differences in the electronic environment of the two nitrile groups or by carefully controlling reaction conditions (e.g., using acid or base catalysis with controlled temperature and reaction time). youtube.com

Another powerful strategy involves the oxidation of a pre-existing functional group. For example, 2,3-pyrazinedicarboxylic acid can be synthesized in high yield by the potassium permanganate (B83412) oxidation of quinoxaline (B1680401). orgsyn.org This dicarboxylic acid could then be subjected to a sequence of reactions, such as selective mono-esterification, conversion of the other carboxylic acid to a cyano group, chlorination, and final hydrolysis of the ester, to arrive at the target molecule. Furthermore, the oxidation of a methyl group on the pyrazine ring to a carboxylic acid is also a known transformation. google.com

Table 3: Methods for Carboxylic Acid Introduction/Formation

MethodPrecursor Functional GroupTypical ReagentsDescriptionReference
Nitrile HydrolysisCyano (-CN)H₃O⁺ or OH⁻, heatConverts the nitrile group to a carboxylic acid via an intermediate amide. youtube.com
Oxidation of Fused RingQuinoxalineKMnO₄Oxidative cleavage of the benzene (B151609) ring of quinoxaline yields 2,3-pyrazinedicarboxylic acid. orgsyn.org
Oxidation of Alkyl GroupMethyl (-CH₃)Strong oxidizing agents (e.g., KMnO₄, CrO₃)Oxidizes an alkyl side chain on the pyrazine ring to a carboxylic acid. google.com
Ester HydrolysisEster (-COOR)H₃O⁺ or OH⁻A common final step to deprotect the carboxylic acid if the synthesis was performed on an ester derivative. nih.gov

Despite a comprehensive search of available scientific literature and patent databases, no specific methods for the synthesis of this compound could be identified. The searches yielded information on related compounds, such as various substituted pyrazines and cyanopyridines; however, none of the results provided a direct synthetic route, optimization parameters, or purification methodologies for the target compound.

Therefore, this article cannot be generated as the necessary scientific data to populate the requested sections on synthetic strategies and methodological advancements for this compound is not publicly available. Further research and development in the synthesis of this specific compound would be required to provide the detailed information requested.

Reactivity Profiles and Transformational Chemistry of 6 Chloro 3 Cyanopyrazine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyrazine (B50134) ring is a primary site for a variety of chemical modifications. Its reactivity is central to the synthesis of esters, amides, and other derivatives, and it can serve as a precursor for more complex transformations through the formation of highly reactive intermediates or via decarboxylation.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating diverse libraries of pyrazine-based compounds. These reactions typically proceed under standard conditions, leveraging the electrophilic nature of the carboxyl carbon.

Esterification: The formation of esters from 6-Chloro-3-cyanopyrazine-2-carboxylic acid can be readily achieved through methods such as Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com Pyridine (B92270) carboxylic acids and their analogs are commonly esterified using this approach. google.com

Amidation: Amide synthesis is another crucial transformation. While direct condensation with an amine is possible, the reaction is often facilitated by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. researchgate.net This two-step process involves treating the parent acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 6-chloro-3-cyanopyrazine-2-carbonyl chloride. researchgate.netlibretexts.org This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide with high efficiency. researchgate.net This method has been successfully used to synthesize a series of substituted amides by condensing 6-chloropyrazine-2-carboxylic acid chloride with various anilines. researchgate.net

Table 1: Common Esterification and Amidation Reactions
TransformationReagentsProduct TypeKey Features
EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄)EsterEquilibrium-driven reaction, often performed with excess alcohol. masterorganicchemistry.com
Amidation (via Acyl Halide)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂)AmideProceeds through a highly reactive acyl chloride intermediate, leading to high yields. researchgate.netlibretexts.org

Decarboxylative reactions, where the carboxylic acid group is removed and replaced with another functional group, represent a modern and powerful tool in organic synthesis. rsc.org These transformations allow the carboxylic acid to serve as a traceless activating group for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Recent advancements have focused on photoredox catalysis to achieve these transformations under mild conditions. nih.govacs.org In this context, this compound could potentially undergo decarboxylation to generate a pyrazinyl radical or anion intermediate. This reactive species can then be trapped by a suitable coupling partner. While specific examples involving this exact molecule are not prevalent, the general applicability of these methods to heteroaromatic carboxylic acids suggests its potential for transformations such as decarboxylative alkylation, cyanation, or arylation. rsc.orgnih.gov These reactions often utilize an iridium or ruthenium-based photocatalyst under visible light irradiation to initiate the single-electron transfer (SET) process that leads to CO₂ extrusion. nih.gov

To enhance the electrophilicity of the carboxyl group for nucleophilic acyl substitution, it is often converted into more reactive intermediates like acyl halides or acid anhydrides.

Acyl Halide Formation: As mentioned, acyl chlorides are key intermediates for amide synthesis. researchgate.net The reaction of this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride provides a straightforward route to the corresponding acyl chloride. libretexts.orgresearchgate.net This intermediate is significantly more reactive than the parent carboxylic acid and is not typically isolated, but rather generated in situ for subsequent reactions. researchgate.net

Anhydride Formation: Carboxylic anhydrides are another class of reactive intermediates used in acylation reactions. wikipedia.org Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide or by heating in the presence of a catalyst. nih.govgoogle.com Mixed anhydrides can also be prepared, which can offer unique reactivity profiles. wikipedia.org These activated forms of the carboxylic acid can be employed in esterification and amidation reactions, sometimes under milder conditions than those required for the free acid. tcichemicals.com

Table 2: Formation of Reactive Intermediates
IntermediateTypical ReagentsPrimary Use
Acyl Halide (e.g., Acyl Chloride)SOCl₂, (COCl)₂, PBr₃Amidation, Esterification, Friedel-Crafts Acylation. libretexts.org
Carboxylic AnhydrideDehydrating agents (e.g., P₂O₅), Acetic AnhydrideAcylating agent for alcohols and amines. wikipedia.orgnih.gov

Transformations of the Cyano Group

The cyano (nitrile) group at the C-3 position offers a second handle for chemical modification, providing pathways to amides, carboxylic acids, amines, and aldehydes. Its reactivity is complementary to that of the carboxylic acid moiety.

The cyano group can be hydrolyzed under either acidic or basic conditions. libretexts.orglibretexts.org This reaction proceeds in a stepwise manner, first yielding a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Partial Hydrolysis: Careful control of reaction conditions can allow for the isolation of the carboxamide. For instance, reacting the nitrile with water in the presence of an acid or base catalyst under milder conditions can stop the reaction at the amide stage. google.com

Complete Hydrolysis: Under more forcing conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), the hydrolysis proceeds to completion. libretexts.org This would transform the cyano group into a second carboxylic acid group, yielding 6-chloropyrazine-2,3-dicarboxylic acid. If basic hydrolysis is used, the product is initially the dicarboxylate salt, which requires acidification to protonate the carboxyl groups. libretexts.org The hydrolysis of cyanopyridines, a close structural analog, demonstrates this controllable conversion to either amides or carboxylic acids. google.comgoogle.com

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent. libretexts.org

Reduction to Aldehyde: The partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents that can be delivered in a controlled manner. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. libretexts.orgyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) and followed by an aqueous workup. The mechanism involves the formation of an intermediate imine-aluminum complex, which is hydrolyzed to the aldehyde during workup. libretexts.org

Reduction to Amine: A complete reduction of the cyano group leads to a primary amine. This is achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org The reaction with LiAlH₄ involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by protonation, to yield the aminomethyl group (-CH₂NH₂). youtube.com This transformation provides a route to 6-chloro-3-(aminomethyl)pyrazine-2-carboxylic acid derivatives, which are valuable building blocks for further synthesis.

Table 3: Key Transformations of the Cyano Group
TransformationReagentsProduct Functional GroupNotes
Partial HydrolysisH₂O, H⁺ or OH⁻ (mild conditions)Carboxamide (-CONH₂)Intermediate stage of hydrolysis. libretexts.org
Complete HydrolysisH₂O, H⁺ or OH⁻ (reflux)Carboxylic Acid (-COOH)Forms a dicarboxylic acid derivative. libretexts.org
Partial Reduction1. DIBAL-H 2. H₂OAldehyde (-CHO)Requires controlled, low-temperature conditions. youtube.com
Complete ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)A powerful reduction leading to the aminomethyl group. organic-chemistry.org

Nitrile Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The nitrile functional group on the pyrazine ring is a valuable site for chemical modification, particularly through cycloaddition reactions. Among these, the [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. A prominent example of this transformation is the reaction of an organic nitrile with an azide (B81097), typically sodium azide (NaN₃), to form a tetrazole ring.

This reaction, often catalyzed by a Lewis acid (like zinc chloride, ZnCl₂) or an ammonium (B1175870) salt (like ammonium chloride, NH₄Cl), proceeds by the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. The resulting tetrazolyl-pyrazine derivatives are of significant interest in medicinal chemistry as tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar physicochemical properties with potentially improved metabolic stability and cell permeability. While specific examples utilizing this compound are not extensively documented in readily available literature, this transformation is a well-established and predictable reaction for aromatic and heteroaromatic nitriles. beilstein-journals.orgrsc.org

Table 1: Representative [3+2] Cycloaddition Reaction of the Nitrile Group

Reactant Reagent Typical Conditions Product
This compound Sodium Azide (NaN₃) DMF or H₂O, Lewis Acid (e.g., ZnCl₂) or NH₄Cl, Heat 6-Chloro-3-(2H-tetrazol-5-yl)pyrazine-2-carboxylic acid

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strong electron-withdrawing effects of the cyano and carboxylic acid groups at positions C3 and C2, respectively. Consequently, the chlorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (SNAr). This reaction class provides a straightforward pathway to introduce a wide variety of functional groups by displacing the chloride ion with various nucleophiles. researchgate.net The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).

This compound readily reacts with oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), to yield the corresponding 6-alkoxy and 6-aryloxy pyrazine derivatives. These reactions are typically carried out by treating the chloropyrazine with an alcohol or phenol (B47542) in the presence of a base (e.g., sodium hydride, potassium carbonate) or by using a pre-formed sodium or potassium alkoxide/phenoxide. The resulting ether products are valuable intermediates in the synthesis of biologically active molecules. nih.govresearchgate.net

Table 2: SNAr Reactions with Oxygen Nucleophiles

Nucleophile Reagent Example Base/Solvent Product Class
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) Methanol 6-Methoxy-3-cyanopyrazine-2-carboxylic acid
Alkoxide Potassium tert-butoxide (KOtBu) THF or t-BuOH 6-(tert-Butoxy)-3-cyanopyrazine-2-carboxylic acid
Phenoxide Sodium phenoxide (NaOPh) DMF or Dioxane 6-Phenoxy-3-cyanopyrazine-2-carboxylic acid

The displacement of the chloro group by nitrogen nucleophiles is a common and efficient transformation. Primary and secondary amines, anilines, and hydrazines can be used to synthesize a diverse range of 6-amino-substituted pyrazine derivatives. These reactions often proceed under mild to moderate heating in a suitable solvent, sometimes with an added base to neutralize the HCl generated. mdpi.com The reactivity of chloropyrazines with amines is well-documented, making this a reliable method for introducing nitrogen-containing substituents. researchgate.net

Table 3: SNAr Reactions with Nitrogen Nucleophiles

Nucleophile Reagent Example Conditions Product Class
Primary Amine Benzylamine THF, Heat 6-(Benzylamino)-3-cyanopyrazine-2-carboxylic acid
Secondary Amine Morpholine Ethanol, Heat 6-(Morpholin-4-yl)-3-cyanopyrazine-2-carboxylic acid
Aniline Aniline DMF, K₂CO₃, Heat 6-Anilino-3-cyanopyrazine-2-carboxylic acid
Hydrazine Hydrazine hydrate Ethanol 6-Hydrazinyl-3-cyanopyrazine-2-carboxylic acid

Sulfur nucleophiles, such as thiols (RSH) and their corresponding thiolates (RS⁻), are highly effective in displacing the chlorine atom from the pyrazine ring to form thioethers. These reactions typically proceed under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. The resulting sulfur-linked pyrazines are important in various chemical and pharmaceutical applications. The high nucleophilicity of sulfur compounds often allows these SNAr reactions to occur under mild conditions. nih.govchemrxiv.org

Table 4: SNAr Reactions with Sulfur Nucleophiles

Nucleophile Reagent Example Base/Solvent Product Class
Thiolate Sodium thiomethoxide (NaSCH₃) Methanol or DMF 6-(Methylthio)-3-cyanopyrazine-2-carboxylic acid
Thiolate Sodium thiophenoxide (NaSPh) Ethanol 6-(Phenylthio)-3-cyanopyrazine-2-carboxylic acid

Cross-Coupling Reactions Involving the Halogen Atom

The carbon-chlorine bond in this compound serves as a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available precursors.

Palladium catalysts are exceptionally effective in mediating the coupling of aryl halides with a variety of organometallic reagents. Chloropyrazines have proven to be excellent substrates for these transformations. rsc.org

Suzuki Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The Suzuki reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecules like the title compound.

Sonogashira Coupling: The Sonogashira reaction couples the chloropyrazine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine. libretexts.orgyoutube.com It is an indispensable tool for synthesizing arylalkynes and conjugated enynes. Research has shown that the Sonogashira reaction on chloropyrazines tolerates functional groups such as carboxylic acids. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgyoutube.com This reaction is known for its high reactivity and broad scope, allowing for the formation of C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. organic-chemistry.orgorgsyn.org Halogenated pyrazines are established substrates for this powerful C-C bond-forming reaction. rsc.org

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst System Product Class
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-Phenyl-3-cyanopyrazine-2-carboxylic acid
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N 6-(Phenylethynyl)-3-cyanopyrazine-2-carboxylic acid
Negishi Phenylzinc chloride Pd(PPh₃)₄ 6-Phenyl-3-cyanopyrazine-2-carboxylic acid

Other Transition Metal-Mediated Coupling Reactions

Beyond the more common Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the this compound scaffold is amenable to other significant transition metal-catalyzed transformations, such as the Stille and Heck couplings. These reactions further broaden the synthetic utility of this versatile heterocyclic building block, allowing for the introduction of a diverse range of substituents at the C-6 position. The electron-deficient nature of the pyrazine ring, amplified by the presence of the cyano and carboxylic acid groups, renders the chloro-substituent an excellent leaving group for these coupling processes.

Stille Coupling

The Stille reaction, which couples an organotin compound with an organic halide, is a powerful tool for C-C bond formation. wikipedia.org For chloropyrazine derivatives, this reaction proceeds efficiently in the presence of a palladium catalyst. rsc.org The reaction is known for its tolerance of a wide array of functional groups, making it suitable for complex molecules. harvard.eduorganic-chemistry.org In the context of this compound, the Stille coupling would enable the introduction of alkyl, vinyl, aryl, and heteroaryl groups by reacting the pyrazine core with the corresponding organostannane reagent. rsc.org The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and can be facilitated by additives like Cu(I) salts. rsc.orgharvard.edu

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to chloropyrazines, although it is less frequently reported than other coupling methods for this class of heterocycles. rsc.org The reaction of this compound with various alkenes would yield 6-alkenyl-3-cyanopyrazine-2-carboxylic acid derivatives, which are valuable intermediates for further chemical modifications. The success of the Heck reaction on pyrazine systems can be influenced by the electronic properties of the alkene coupling partner and the reaction conditions, including the choice of palladium catalyst, ligand, and base. rsc.org

The table below summarizes representative conditions for Stille and Heck coupling reactions involving chloropyrazine substrates, which can be adapted for this compound.

Reaction Coupling Partner Catalyst System Solvent Temperature Reference
Stille CouplingOrganostannanePd(PPh₃)₄, CuITHF, NMPAmbient to 100 °C rsc.org
Heck CouplingAlkenePd(OAc)₂, X-PhosToluene, DMF90 - 120 °C rsc.org

Computational and Theoretical Investigations of 6 Chloro 3 Cyanopyrazine 2 Carboxylic Acid

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 6-Chloro-3-cyanopyrazine-2-carboxylic acid and relating them to their biological activities. Through the calculation of quantum chemical descriptors, it is possible to build predictive Quantitative Structure-Activity Relationship (QSAR) models. These models are crucial in medicinal chemistry and materials science for designing new compounds with enhanced efficacy and for screening virtual libraries to identify promising candidates.

Quantum chemical descriptors are numerical values derived from the theoretical structure of a molecule that quantify various aspects of its electronic and geometric properties. For this compound, these descriptors are typically calculated using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.govnih.gov Common descriptors include:

Electronic Descriptors: These pertain to the electron distribution within the molecule. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. semanticscholar.org Other electronic descriptors include dipole moment, polarizability, and atomic charges calculated via methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Geometric Descriptors: These describe the three-dimensional arrangement of the atoms, such as bond lengths, bond angles, and dihedral angles. These parameters are obtained from the optimized molecular geometry.

Thermodynamic Descriptors: Properties like the heat of formation and total energy provide insights into the molecule's stability. researchgate.net

These calculated descriptors serve as the independent variables in the development of QSAR models. A QSAR study involves a series of related compounds, often derivatives of a parent structure like this compound, for which a specific biological activity (e.g., anticancer, antimicrobial, or herbicidal activity) has been experimentally measured. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN), are then employed to derive a mathematical equation that correlates the descriptors with the observed activity. semanticscholar.orgresearchgate.net

For instance, a hypothetical QSAR study on a series of pyrazine (B50134) derivatives might reveal that lower LUMO energy and a higher dipole moment are correlated with increased biological activity. Such a model provides valuable insights into the mechanism of action, suggesting that electron-accepting capabilities and polarity are important for the molecule's interaction with its biological target. These validated QSAR models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds. semanticscholar.org

Table 1: Key Quantum Chemical Descriptors and Their Significance in QSAR

Descriptor CategorySpecific DescriptorSignificance in Predictive Modeling
Electronic HOMO Energy (EHOMO)Relates to electron-donating ability; important for reactions with electrophiles.
LUMO Energy (ELUMO)Relates to electron-accepting ability; important for reactions with nucleophiles. nih.gov
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity, polarizability, and kinetic stability. semanticscholar.org
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and binding interactions. researchgate.net
Atomic Charges (e.g., NBO)Indicate reactive sites for electrostatic interactions. researchgate.net
Geometric Bond Lengths/AnglesDefine the molecule's shape, which is crucial for steric interactions with a target site.
Thermodynamic Heat of FormationProvides information on the relative stability of different isomers or conformers. researchgate.net

Reaction Mechanism Studies through Computational Pathways

Theoretical chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can map out potential energy surfaces for its various transformations, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways.

A primary area of investigation for this molecule is the nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates attack by nucleophiles. researchgate.netrsc.org The additional electron-withdrawing cyano and carboxylic acid groups further activate the ring towards substitution.

Computational studies, typically employing DFT methods, can model the reaction of this compound with various nucleophiles (e.g., amines, alkoxides, thiols). nih.gov The standard mechanism for SNAr involves two steps:

Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the pyrazine ring and forming a tetrahedral intermediate known as a Meisenheimer complex. Computational modeling can determine the structure and stability of this intermediate.

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored.

By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products, a complete reaction energy profile can be constructed. The highest energy point on this profile, the rate-determining transition state, dictates the reaction's activation energy and, consequently, its rate.

For example, a theoretical study could compare the reaction pathways for different nucleophiles, predicting which one would react faster or more selectively. It could also investigate the effect of solvent by using implicit or explicit solvent models in the calculations, providing a more realistic picture of the reaction in solution. nih.gov

Furthermore, computational methods can be used to explore other potential reactions, such as the transformation of the carboxylic acid group into an amide or ester. researchgate.netjocpr.com By modeling the reaction with an amine or an alcohol, researchers can predict the feasibility of these transformations and optimize reaction conditions. For the synthesis of pyrazinamide (B1679903) derivatives, for instance, computational docking studies have been used to assess the affinity of synthesized compounds for their biological targets, linking the reaction products to their potential therapeutic applications. mdpi.com

Table 2: Hypothetical Computational Investigation of a Reaction Pathway

Reaction StepSystem ComponentCalculated ParameterInterpretation
1. Reactants This compound + Nucleophile (e.g., NH3)Ground State EnergyBaseline energy of the starting materials.
2. Transition State 1 (TS1) Formation of Meisenheimer complexActivation Energy (ΔE‡1)Energy barrier for the nucleophilic attack.
3. Intermediate Meisenheimer ComplexIntermediate EnergyStability of the non-aromatic intermediate.
4. Transition State 2 (TS2) Expulsion of ChlorideActivation Energy (ΔE‡2)Energy barrier for the loss of the leaving group.
5. Products 6-Amino-3-cyanopyrazine-2-carboxylic acid + HClProduct EnergyOverall reaction thermodynamics (exothermic/endothermic).

Through such detailed computational analyses, a deeper understanding of the reactivity of this compound can be achieved, guiding the rational design of synthetic routes and the development of new functional molecules derived from its scaffold.

Role As a Key Synthetic Intermediate for Advanced Chemical Structures

Synthesis of Novel Pyrazine-Based Heterocyclic Compounds

The trifunctional nature of 6-chloro-3-cyanopyrazine-2-carboxylic acid makes it an ideal starting material for generating a diverse library of novel pyrazine-based heterocyclic compounds. The carboxylic acid group can be readily converted into amides, esters, or other derivatives. The chlorine atom is a good leaving group, allowing for nucleophilic aromatic substitution reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Researchers have utilized this compound to synthesize various derivatives. For instance, the carboxylic acid moiety can be activated, often by conversion to an acyl chloride, and then reacted with different amines to form a series of pyrazine-2-carboxamides. researchgate.net This amidation is a common strategy to build more complex molecular scaffolds. One study involved the condensation of the acid chloride of 6-chloropyrazine-2-carboxylic acid with various substituted anilines to produce a range of amide derivatives. nih.gov These reactions demonstrate the utility of the carboxylic acid group as a handle for molecular elaboration.

Furthermore, the chloro substituent on the pyrazine (B50134) ring can be displaced by various nucleophiles. This reactivity is central to creating derivatives with different functionalities at the 6-position. The pyrazine ring itself, being an electron-deficient heterocycle, facilitates such substitutions. This dual reactivity of the carboxylic acid and the chloro group allows for sequential modifications, providing a pathway to complex, polysubstituted pyrazine systems that are of significant interest in medicinal chemistry and materials science. nih.gov

Scaffold for the Development of New Pharmacologically Active Molecules

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs. nih.gov this compound serves as a key starting material for molecules with potential therapeutic applications, leveraging the biological significance of the pyrazine ring. researchgate.netscispace.com

Derivatives of this acid have been synthesized and evaluated for a range of biological activities. A notable area of investigation is in the field of antimycobacterial agents, inspired by the frontline anti-tuberculosis drug pyrazinamide (B1679903). researchgate.netnih.gov Studies have shown that amides derived from 6-chloropyrazine-2-carboxylic acid exhibit activity against Mycobacterium tuberculosis. nih.gov The structure-activity relationship (SAR) of these derivatives suggests that substitution at the C6 position with a chloro group can enhance antituberculosis activity. researchgate.net Molecular docking studies have predicted that these compounds could target key mycobacterial enzymes. researchgate.net

Beyond antimycobacterial applications, this scaffold has been explored for other therapeutic areas:

Antifungal Activity : Certain amides of 6-chloropyrazine-2-carboxylic acid have been tested for their in vitro antifungal effects. nih.gov

Anticancer Potential : The broader class of pyrazinoic acid derivatives has been investigated for cytotoxic activity against various cancer cell lines. scispace.com The pyrazine structure can be modified to interact with biological targets like DNA or apoptosis regulators. scispace.com

Antiviral and Antibacterial Agents : Related chloro-pyrazine intermediates are employed in the synthesis of novel antiviral and antibacterial compounds, highlighting the importance of this structural motif in developing anti-infective agents. myskinrecipes.com

The versatility of this compound allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable scaffold in drug discovery programs. nih.gov

Table 1: Pharmacological Activities of 6-Chloropyrazine-2-carboxylic Acid Derivatives
Derivative ClassTherapeutic AreaExample of ActivityReference
Substituted AmidesAntimycobacterialActivity against Mycobacterium tuberculosis researchgate.netnih.gov
Substituted AmidesAntifungalIn vitro activity against various fungal strains nih.gov
General PyrazinesAnticancerCytotoxicity in lung, breast, and colon cancer cell lines scispace.com
General PyrazinesPhotosynthesis InhibitionInhibition of oxygen evolution in spinach chloroplasts nih.gov

Precursor in Agrochemical Development

The application of this compound extends into the field of agrochemicals, particularly in the development of herbicides. The mechanism of action for many herbicides involves the inhibition of essential biological processes in plants, such as photosynthesis.

Research has demonstrated that derivatives of 6-chloropyrazine-2-carboxylic acid can act as potent inhibitors of photosynthesis. nih.gov Specifically, a study on a series of amides prepared from this acid found that the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was the most active inhibitor of the oxygen evolution rate in spinach chloroplasts, with an IC₅₀ value of 0.026 mmol·dm⁻³. nih.gov This inhibitory activity is a key indicator of herbicidal potential, as disrupting photosynthesis leads to plant death. The pyrazine core, modified with specific lipophilic groups, can be tailored to target key proteins within the photosynthetic pathway. The versatility of the parent acid allows for the synthesis of a wide array of derivatives, enabling the optimization of herbicidal activity and selectivity.

Building Block for Functional Materials (e.g., Organic Semiconductors, Optoelectronic Materials)

Aromatic carboxylic acids are fundamental building blocks in materials science, particularly for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org While direct applications of this compound in this area are emerging, its structural features make it a highly promising candidate for creating novel functional materials.

The pyridine-dicarbonitrile moiety, which is structurally related to the cyanopyrazine core of the title compound, has gained significant attention in the development of materials for organic light-emitting diodes (OLEDs). nih.gov These structures often exhibit properties like thermally activated delayed fluorescence (TADF), which is crucial for high-efficiency OLEDs. The electron-withdrawing nature of the cyano groups and the pyrazine ring suggests that materials derived from this compound could possess good electron-transporting and hole-blocking properties. nih.gov

The combination of the nitrogen-containing heterocyclic ring, the carboxylic acid for linking to metal centers, and the cyano group for tuning electronic properties makes this molecule a versatile building block for:

Organic Semiconductors : The extended π-system and electron-deficient nature of the pyrazine core are desirable features for n-type organic semiconductors. nih.gov

Optoelectronic Materials : The functional groups allow for the tuning of photophysical properties, such as absorption and emission wavelengths, making derivatives potentially useful in sensors, photodetectors, and light-emitting devices.

Porous Materials : The carboxylic acid group can coordinate with metal ions to form MOFs or be used in the synthesis of Covalent Organic Frameworks (COFs), creating materials with high porosity for applications in gas storage and catalysis. mdpi.com


Future Directions and Interdisciplinary Research Opportunities

Development of Asymmetric Synthesis and Chiral Derivatives

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Chiral carboxylic acids with a stereocenter at the alpha-position are crucial components of numerous natural products and therapeutic agents. rsc.org Future research on 6-Chloro-3-cyanopyrazine-2-carboxylic acid could focus on the development of asymmetric synthesis routes to produce chiral derivatives.

An asymmetric synthesis is a reaction in which an achiral unit is converted into a chiral molecule in such a way that unequal amounts of stereoisomers are produced. youtube.com This is typically achieved by conducting the synthesis under a chiral influence, which can be provided by chiral reagents, solvents, catalysts, or auxiliaries. youtube.com For derivatives of this compound, this would involve creating a stereogenic center, for instance, by asymmetric addition to the pyrazine (B50134) ring or modification of the carboxylic acid group. The goal is to preferentially form one optically active isomer over the other, leading to enantiomerically pure compounds that can be evaluated for specific biological interactions. youtube.com Advances in organocatalysis and transition metal catalysis offer a rich toolbox for developing such elegant and efficient strategies. rsc.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern chemistry is increasingly moving towards green and sustainable methodologies, with photocatalysis and electrocatalysis at the forefront. researchgate.netacs.org These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Photocatalysis: Pyrazine derivatives, particularly dicyanopyrazines (DPZ), have emerged as a promising class of tunable organic photoredox catalysts. mdpi.com The electron-withdrawing nature of the pyrazine core combined with donor groups can create a polarized system with useful charge transfer characteristics. mdpi.com Future work could investigate the photocatalytic potential of this compound itself or its derivatives. These compounds could act as photosensitizers to facilitate a variety of organic transformations or be used in applications such as the photocatalytic degradation of organic pollutants. mdpi.commdpi.com

Electrocatalysis: Electrochemical methods offer a powerful, oxidant- and catalyst-free approach to synthesizing and modifying heterocyclic compounds. acs.org By using renewable electricity, clean electrons can initiate reaction cascades to form new chemical bonds. acs.org Research into the electrocatalytic transformations of this compound could lead to novel synthetic pathways for creating derivatives or even for the primary synthesis of the pyrazine ring system itself. researchgate.net This approach aligns with the principles of resource economy by avoiding stoichiometric amounts of oxidizing or reducing agents. acs.org Furthermore, electrocatalytic reduction of nitrogen is being explored as a sustainable alternative to the Haber-Bosch process for ammonia (B1221849) production, highlighting the potential for broader applications of electrochemistry in nitrogen-based chemical synthesis. rsc.org

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery and optimization of new chemical entities and reactions is often a time-consuming, resource-intensive process. High-Throughput Experimentation (HTE) and automated synthesis are transformative approaches that significantly accelerate this endeavor. nih.govacs.org

HTE involves running many reactions in parallel, allowing for the rapid screening of a wide array of catalysts, substrates, and reaction conditions. acs.org This methodology could be applied to optimize the synthesis of this compound or to discover novel reactions for its derivatization. By systematically evaluating various parameters, structure-property relationships can be established, leading to a deeper understanding of the factors controlling a reaction. youtube.com

Automated synthesis platforms can execute entire multi-step chemical syntheses, from small molecules to complex libraries, with increased speed and reduced human error. nih.govresearchgate.netsigmaaldrich.com Integrating the synthesis of this compound derivatives into such a platform would enable the on-demand creation of compound libraries. researchgate.netresearchgate.net These libraries could then be screened for biological activity, for instance, as part of a drug discovery program, dramatically accelerating the identification of promising lead compounds. nih.gov Cartridge-based systems further simplify this process, making automated synthesis more accessible to a broader range of chemists without requiring specialized programming skills. youtube.com

Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for supra-molecular assemblies)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. These interactions can lead to the spontaneous self-assembly of molecules into larger, ordered structures like gels, fibers, or tubes. While traditional techniques like electron microscopy of dried samples provide some insight, they often fail to reveal the atomic-level details of these assemblies in their native state. researchgate.net

Cryogenic electron microscopy (cryo-EM) has revolutionized structural biology and is emerging as a powerful tool in materials science for the high-resolution visualization of specimens in a hydrated state. researchgate.netnih.gov A key future direction is to explore whether this compound or its derivatives can act as building blocks for supramolecular assemblies. Should such structures form, cryo-EM could be employed to determine their atomic structure. nih.gov This would provide unprecedented insight into the mechanism of assembly and the specific intermolecular interactions (such as hydrogen bonding or π–π stacking) that stabilize the network, guiding the rational design of new materials with tailored properties. researchgate.netnih.gov

Data Science and Artificial Intelligence in Chemical Discovery and Optimization

Artificial intelligence (AI) and machine learning are reshaping the landscape of chemical research, from molecular design to synthesis planning. nih.govdoaj.org These data-driven tools can predict reaction outcomes, suggest optimal synthetic routes, and identify novel molecules with desired properties, accelerating research and promoting sustainability. doaj.orgpreprints.org

For this compound, AI can play several future roles:

Synthesis Optimization: Machine learning models can be trained on existing reaction data to predict the optimal conditions (temperature, solvent, catalyst) for synthesizing the compound and its derivatives, minimizing the need for extensive trial-and-error experimentation. nih.govpreprints.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering more sustainable or cost-effective routes. nih.gov

Virtual Screening and Design: Deep learning models can be used to design a virtual library of derivatives and screen them for potential biological activity against therapeutic targets, such as the Adenosine A2B receptor. nih.gov This in silico approach focuses laboratory efforts on the most promising candidates, saving significant time and resources.

By integrating data-driven algorithms with chemical intuition, AI promises to bring new levels of precision and efficiency to the study of pyrazine chemistry. doaj.org

Sustainable Chemistry and Circular Economy Approaches for Production

The principles of sustainable and green chemistry are critical for the future of chemical manufacturing. This involves minimizing waste, avoiding hazardous substances, and utilizing renewable resources. tandfonline.com Future research into the production of this compound should focus on greener synthetic methods, such as using biocatalytic processes or replacing traditional organic solvents with more environmentally benign alternatives like tert-amyl alcohol. nih.govresearchgate.net

Beyond green chemistry, the concept of a circular economy, particularly a "nitrogen circular economy," offers a transformative approach. The current industrial production of nitrogen-containing chemicals relies heavily on the energy-intensive Haber-Bosch process for ammonia synthesis. mdpi.com A circular approach seeks to capture and utilize reactive nitrogen waste streams, such as nitrogen oxides (NOx) from flue gases, as a feedstock for valuable chemicals. mdpi.combohrium.comnih.gov

Future research could explore pathways to synthesize this compound from captured nitrogen pollutants. nih.gov Technologies are being developed to convert NOx into nitric acid or ammonia, which are fundamental chemical building blocks. bohrium.comnewswise.com Integrating the synthesis of complex N-heterocycles into this cycle would represent a significant step towards a more sustainable chemical industry, turning a major air pollutant into a valuable product and reducing the carbon footprint of chemical production. nih.gov

Q & A

Q. What are the typical synthetic routes for 6-chloro-3-cyanopyrazine-2-carboxylic acid?

The synthesis of this compound often involves functionalizing pyrazine precursors. A common approach includes:

  • Step 1 : Reacting 6-chloropyrazine-2-carboxylic acid with nitrile-containing reagents under controlled conditions to introduce the cyano group at the 3-position.
  • Step 2 : Optimizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases (e.g., triethylamine) to enhance reaction efficiency .
  • Step 3 : Purification via recrystallization or chromatography to achieve ≥98% purity, as validated by HPLC .

Table 1 : Key Reaction Parameters

ParameterTypical RangeImpact on Yield
Temperature0–25°CPrevents side reactions
SolventDMF/THFEnhances solubility
Reaction Time12–24 hoursMaximizes conversion

Q. How is the compound characterized for structural confirmation?

Methodological validation includes:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cyano group at C3, carboxylic acid at C2) .
    • IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C6H2ClN3O2C_6H_2ClN_3O_2: 187.5 g/mol) .

Q. What are the common reactivity patterns of this compound?

  • Nucleophilic Substitution : The 6-chloro group reacts with amines or thiols to form derivatives (e.g., azido or thiocyanato analogs) .
  • Decarboxylation : Under acidic conditions, the carboxylic acid group may decarboxylate, forming 3-cyano-6-chloropyrazine .
  • Cyano Group Stability : Resists hydrolysis under mild conditions but reacts with Grignard reagents to form ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case Study : Discrepancies in 1H^1H NMR signals may arise from tautomerism or solvent effects.
  • Solution :
    • Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
    • Compare experimental data with computational simulations (DFT-based NMR prediction) .

Table 2 : Troubleshooting Spectral Data

IssueLikely CauseResolution
Split peaks in 1H^1H NMRDynamic proton exchangeUse deuterated DMSO
Missing cyano IR signalDegradationFreshly prepare sample

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Steric and Electronic Factors : The electron-withdrawing cyano group directs electrophiles to the 5-position of the pyrazine ring .
  • Catalytic Control : Use Pd catalysts for Suzuki-Miyaura couplings to selectively functionalize the 6-chloro position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro site .

Q. How does the compound interact with biological targets in drug discovery?

  • Mechanistic Insights :
    • The carboxylic acid group chelates metal ions in enzymatic active sites (e.g., metalloproteases) .
    • The cyano group acts as a hydrogen-bond acceptor, enhancing binding affinity to kinases .
  • In Vitro Testing : Prioritize assays measuring IC50_{50} against target enzymes and cytotoxicity in HEK293 cells .

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the cyano group under acidic/alkaline conditions; decarboxylation at >40°C .
  • Optimal Storage :
    • Temperature: 2–8°C in airtight containers.
    • Solvent: Lyophilize and store in anhydrous DMSO to prevent hydrolysis .

Table 3 : Stability Under Accelerated Conditions

ConditionDegradation (%) at 1 Month
25°C, humid air15–20%
4°C, desiccated<2%

Q. How can computational methods predict reactivity or bioactivity?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates or binding energies .
  • Docking Studies : Use PyMOL or AutoDock to simulate interactions with protein targets (e.g., EGFR kinase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.